molecular formula C21H27N3O2 B2397645 N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide CAS No. 953914-91-5

N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide

Cat. No.: B2397645
CAS No.: 953914-91-5
M. Wt: 353.466
InChI Key: LROYVAVRPQZLGD-UHFFFAOYSA-N
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Description

“N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” is a complex organic compound that features a piperidine ring, a pyridine moiety, and a tolyloxy group. Compounds with such structures are often investigated for their potential pharmacological activities, including their roles as receptor modulators or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(p-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced via nucleophilic substitution or coupling reactions.

    Attachment of the Tolyl Group: The tolyloxy group can be attached through etherification reactions.

    Final Assembly: The final compound is assembled through amide bond formation, typically using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine rings.

    Reduction: Reduction reactions could target the amide bond or aromatic rings.

    Substitution: Substitution reactions might occur at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced derivatives, substituted aromatic compounds, or modified piperidine rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Receptor Modulation: Potential use in studying receptor-ligand interactions.

    Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes.

Medicine

    Drug Development: Explored for therapeutic potential in treating diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it might involve:

    Binding to Receptors: Modulating receptor activity.

    Inhibiting Enzymes: Blocking enzyme activity.

    Pathways Involved: Could include signaling pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(phenoxy)acetamide
  • N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)-2-(methoxy)acetamide

Uniqueness

  • Structural Features : The presence of the tolyloxy group might confer unique binding properties or reactivity.
  • Pharmacological Profile : Differences in biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-17-5-7-20(8-6-17)26-16-21(25)23-14-18-9-12-24(13-10-18)15-19-4-2-3-11-22-19/h2-8,11,18H,9-10,12-16H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROYVAVRPQZLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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